REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].Cl.[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.C(N(CC)CC)C.Cl>ClCCl>[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:15]1[CH2:20][CH2:19][N:18]([C:1](=[O:4])[CH:2]=[CH2:3])[CH2:17][CH2:16]1 |f:1.2|
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=C(C=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with aqueous sodium hydrogen carbonate (saturated)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with isohexane/EtOAc (40:60 increasing to 20:80)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)N1CCN(CC1)C(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |